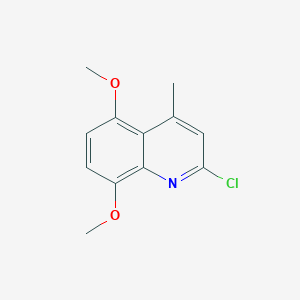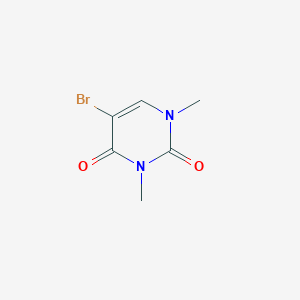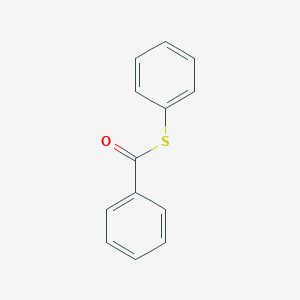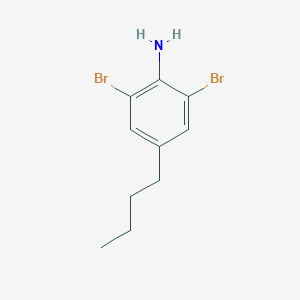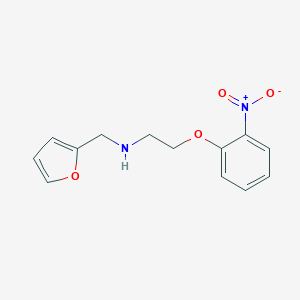![molecular formula C16H16O B187815 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran CAS No. 62096-40-6](/img/structure/B187815.png)
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran, also known as EDIP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EDIP belongs to the family of indeno[2,1-b]pyran derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran is not fully understood, but studies suggest that it acts through multiple pathways. In cancer cells, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits the activation of NF-κB, which is a key regulator of the inflammatory response. Additionally, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. In viral infections, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits viral replication by blocking various stages of the viral life cycle.
Biochemical and Physiological Effects:
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to have various biochemical and physiological effects. In cancer cells, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion. In inflammation, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In viral infections, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits viral replication and reduces viral load. Additionally, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran in lab experiments is its ability to inhibit multiple pathways involved in cancer, inflammation, and viral infections. This makes it a promising candidate for the development of multi-targeted therapies. However, one limitation of using 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and toxicity of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran.
Orientations Futures
For the study of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran include investigating its potential for other diseases, developing more efficient synthesis methods, and developing drug delivery systems.
Méthodes De Synthèse
The synthesis of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran involves the reaction between 3-ethyl-2,4-dimethylphenol and 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction yields a mixture of isomers, which can be separated and purified through column chromatography. The purity of the compound can be confirmed through NMR and mass spectrometry.
Applications De Recherche Scientifique
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and viral infections. In cancer research, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. Furthermore, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus.
Propriétés
Numéro CAS |
62096-40-6 |
|---|---|
Nom du produit |
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran |
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
3-ethyl-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C16H16O/c1-4-13-10(2)16-14-8-6-5-7-12(14)9-15(16)17-11(13)3/h5-9H,4H2,1-3H3 |
Clé InChI |
ZLFUHDKLUVXDMI-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
SMILES canonique |
CCC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





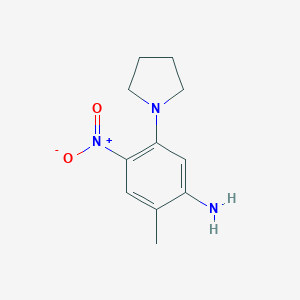
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

